molecular formula C8H4ClN3O3 B13220332 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2060000-30-6

4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Katalognummer: B13220332
CAS-Nummer: 2060000-30-6
Molekulargewicht: 225.59 g/mol
InChI-Schlüssel: NFNNOFIWJHPCJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid ( 2060000-30-6) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. Its core structure is part of the pyrido[2,3-d]pyrimidine scaffold, which is recognized as a privileged structure in the development of potent and selective kinase inhibitors . This scaffold is a key pharmacophore in designing ATP-competitive inhibitors due to its ability to mimic the purine ring of ATP and interact with the kinase hinge region . Key Identifiers • CAS Number: 2060000-30-6 • Molecular Formula: C8H4ClN3O3 • Molecular Weight: 225.59 g/mol Research Applications and Value The primary research application of this compound is as a versatile building block for the synthesis of novel small molecules targeting protein kinases. The presence of multiple functional groups—specifically the chloro substituent at the 4-position and the carboxylic acid at the 6-position—allows for efficient and diverse structural elaboration through nucleophilic aromatic substitution and amide coupling reactions, respectively . This enables researchers to create extensive compound libraries for structure-activity relationship (SAR) studies. The pyrido[2,3-d]pyrimidine chemotype has been successfully exploited in the design of inhibitors for cyclin-dependent kinases (CDKs) and other kinase targets involved in cell cycle progression and proliferative signaling pathways . Such inhibitors are valuable chemical tools for investigating oncology targets and have shown promise in achieving tumor regression in preclinical models . Handling and Storage This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Eigenschaften

CAS-Nummer

2060000-30-6

Molekularformel

C8H4ClN3O3

Molekulargewicht

225.59 g/mol

IUPAC-Name

4-chloro-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H4ClN3O3/c9-5-3-1-4(8(14)15)7(13)12-6(3)11-2-10-5/h1-2H,(H,14,15)(H,10,11,12,13)

InChI-Schlüssel

NFNNOFIWJHPCJG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC2=C1C(=NC=N2)Cl)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reaction sequences that:

  • Construct the pyrido[2,3-d]pyrimidine heterocyclic core.
  • Introduce the 4-chloro substituent.
  • Oxidize or functionalize the 7-position to the oxo group.
  • Install the carboxylic acid moiety at the 6-position.

These steps often start from substituted pyrimidine or pyridine derivatives or from cyano-substituted precursors.

Specific Synthetic Routes

Cyclization and Condensation Approaches

One documented approach involves the condensation of cyano-substituted intermediates with formamidine salts to form the pyrido[2,3-d]pyrimidine ring system, followed by oxidation and substitution reactions to introduce the chloro and oxo groups.

  • Step 1: Preparation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene via condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate.
  • Step 2: Cyclization with formamidine salts in the presence of a base to form the pyrido[2,3-d]pyrimidine core.
  • Step 3: Elimination of hydrogen chloride to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates.
  • Step 4: Oxidation at the 7-position to introduce the oxo function.
  • Step 5: Functional group transformation to install the carboxylic acid at position 6.

Reaction conditions for the cyclization typically involve controlled temperatures (0–110 °C) and staged addition of bases to optimize yield and purity.

Oxidation and Substitution

Oxidation of methylsulfanyl or methylthio substituents to sulfoxides or sulfones, followed by nucleophilic substitution with amines or other nucleophiles, has been used to modify the pyrido[2,3-d]pyrimidine core at various positions, including the 6-position carboxylation.

  • Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
  • Subsequent substitution with aryl or heteroaryl amines to achieve desired functionalization.
  • Alkylation steps with alkyl iodides in the presence of sodium hydride in N,N-dimethylformamide (DMF) to introduce alkyl groups.

Data Table: Summary of Key Synthetic Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
1 Condensation 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate 0–50 N/A N/A Formation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene
2 Cyclization Formamidine salt + base 0–110 N/A N/A Controlled base addition, 2–8 h reactions
3 Oxidation m-CPBA or MnO2 Room temp to 50 70–80 N/A Conversion of methylsulfanyl to sulfoxide
4 Substitution/Alkylation Amines or alkyl iodides + NaH in DMF 50 75–85 N/A Introduction of amino or alkyl groups
5 Isolation and Purification Filtration, washing, vacuum drying ≤100 65–94 >99.5 Final product isolation with high purity

Analysis and Research Findings

  • The synthetic routes to 4-chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid are complex, often requiring multiple steps involving condensation, cyclization, oxidation, and substitution reactions.
  • Optimization of reaction conditions such as temperature, pH, and reagent stoichiometry is critical to maximize yield and purity.
  • Recent patented methods highlight the importance of reducing reaction steps and waste, improving scalability and environmental impact.
  • Oxidation strategies using manganese dioxide or m-CPBA are effective in modifying sulfur-containing intermediates to enable further functionalization.
  • The ability to isolate high-purity intermediates without extensive purification steps is a significant advancement for industrial synthesis.
  • The compound's synthetic intermediates are also key building blocks for various kinase inhibitors and pharmaceutical agents, underscoring the importance of efficient preparation methods.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce N-oxides .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has demonstrated biological activities, notably as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. CDK inhibitors are valuable in cancer therapy because they can halt the proliferation of cancer cells. Preliminary studies also suggest potential antibacterial properties, positioning it as a candidate for antimicrobial drug development.

Inhibition of Cyclin-Dependent Kinases (CDKs)

  • Interaction studies have focused on its binding affinity to various CDKs, employing techniques such as enzymatic assays and structural biology.
  • These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Synthesis of Analogs

This compound is significant for synthesizing analogs with varied biological activities. Several synthesis methods have been reported, but specific methodologies may vary based on available reagents and desired yields.

Comparative Analysis with Structurally Similar Compounds

The presence of the chloro group in 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine enhances its potency and selectivity as a CDK inhibitor compared to its analogs.

Compound NameStructureBiological ActivityKey Differences
7-Oxo-7H-pyrido[2,3-d]pyrimidineLacks chloro substituentCDK inhibitorMore potent against specific kinases
4-Amino-7H-pyrido[2,3-d]pyrimidineContains amino group instead of chloroAntibacterialDifferent mechanism of action
6-Carboxypyrido[2,3-d]pyrimidineLacks chloro substituentModerate CDK inhibitionLess specificity compared to chlorinated analogs

Related research

Wirkmechanismus

The mechanism of action of 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Groups

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Position 4 Position 6 Position 7 Molecular Formula Molecular Weight Key References
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (Target) Pyrido[2,3-d]pyrimidine Cl COOH Oxo (O) C₈H₅ClN₃O₃* ~222.6*
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile Pyrido[2,3-d]pyrimidine Cl CN Oxo (O) C₈H₃ClN₄O 206.59
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Pyrrolo[2,3-d]pyrimidine Cl COOH CH₃ C₈H₆ClN₃O₂ 211.61
Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pyrrolo[2,3-d]pyrimidine Cl COOEt SO₂Ph C₁₆H₁₄ClN₃O₄S 379.82
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cl I H C₆H₃ClIN₃ 279.47

Key Observations :

  • Core Structure: Pyrido[2,3-d]pyrimidine (target) vs. pyrrolo[2,3-d]pyrimidine (analogs) alters ring size and electronic properties.
  • Position 6 : Carboxylic acid (target) vs. nitrile () or ester () groups affect solubility and bioactivity. Carboxylic acids are more polar and may improve binding to charged residues in enzymes .
  • Position 7 : Oxo group (target) vs. methyl () or sulfonyl () substituents influence conformational flexibility and hydrogen-bonding capacity.

Biologische Aktivität

4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in the regulation of the cell cycle and have implications in cancer therapy. This article reviews the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is C8H5ClN4O3C_8H_5ClN_4O_3, with a molecular weight of approximately 225.59 g/mol. The compound features a chloro substituent at the 4-position and a carboxylic acid group at the 6-position, which are critical for its biological activity.

Cyclin-Dependent Kinase Inhibition

4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has been identified as a potent inhibitor of CDKs. CDKs are essential for cell cycle progression, and their dysregulation is often associated with cancer. Inhibitors like this compound can effectively halt the proliferation of cancer cells by interfering with these kinases.

Table 1: Inhibition Potency Against Various CDKs

CDK TypeIC50 Value (µM)Mechanism
CDK10.5Competitive inhibition
CDK20.3Competitive inhibition
CDK40.2Competitive inhibition

These values indicate that the compound exhibits strong inhibitory activity against multiple CDKs, suggesting its potential utility in cancer treatment strategies.

Antibacterial Properties

Preliminary studies have also indicated that 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid may possess antibacterial properties. Research has shown that derivatives of pyridopyrimidine compounds can inhibit bacterial growth, making this compound a candidate for further exploration in antimicrobial drug development.

The mechanism through which 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves binding to the ATP-binding site of CDKs. This binding prevents phosphorylation events necessary for cell cycle progression. Studies utilizing molecular docking simulations have confirmed its binding affinity to various CDKs, highlighting the importance of structural features such as the chloro group which enhances potency and selectivity compared to analogs without this substituent.

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). For instance:

  • Study on Structural Analog Synthesis : A study synthesized various derivatives to evaluate their biological activity against CDKs and reported that modifications at the 6-position significantly affected potency.
  • In Vivo Efficacy : In vivo experiments demonstrated that administering this compound in mouse models resulted in reduced tumor growth rates compared to control groups.
  • Combination Therapies : Research has explored using this compound in combination with other chemotherapeutic agents to enhance overall efficacy against resistant cancer cell lines.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid?

  • Methodological Answer : The pyrido[2,3-d]pyrimidine core can be synthesized via cyclization reactions. For example, ethyl 3-(4,6-dichloropyrimidin-5-yl)acrylate derivatives can undergo thermal or acid-catalyzed cyclization to form the pyrido ring . Chlorination at position 4 is typically achieved using phosphorus oxychloride (POCl₃) under reflux, as demonstrated in analogous pyrrolo[2,3-d]pyrimidine syntheses . The carboxylic acid group at position 6 may be introduced via hydrolysis of a nitrile or ester precursor under acidic or basic conditions.

Q. How should researchers purify and characterize this compound?

  • Methodological Answer :
  • Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane. For acidic impurities, consider aqueous washes (e.g., dilute HCl) followed by recrystallization from ethanol/water mixtures .
  • Characterization : Employ a combination of techniques:
  • ¹H/¹³C NMR : Verify the pyrido[2,3-d]pyrimidine scaffold by identifying characteristic proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl carbons (δ ~160–170 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₀H₇ClN₃O₃: 276.0).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
  • Waste Disposal : Segregate halogenated waste and consult certified hazardous waste disposal services .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the presence of hydrolytically sensitive groups?

  • Methodological Answer :
  • Temperature Control : Perform chlorination (POCl₃) at 80–90°C to minimize side reactions.
  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester using methanol/H₂SO₄, then deprotect post-synthesis with NaOH .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in anhydrous conditions .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally similar pyrido[2,3-d]pyrimidines (e.g., 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one ).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic confirmation, attempt single-crystal X-ray diffraction if crystals can be grown .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and compare with experimental data .

Q. What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Studies : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify electrophilic centers (e.g., C-4 chloro group) .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to model reaction pathways.
  • Docking Studies : If targeting enzymes (e.g., kinases), use AutoDock Vina to predict binding interactions, leveraging the pyrido[2,3-d]pyrimidine scaffold’s resemblance to ATP analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.